
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a compound that features a cyclohexyl group, an imidazole ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperature range of -10 to 25°C.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide, temperature range of 25-100°C.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of cyclohexyl-2-(2-methyl-1H-imidazol-1-yl)ethylamine.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学的研究の応用
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
1-cyclohexyl-3-(2-(1H-imidazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazole ring.
1-cyclohexyl-3-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)urea: Contains an ethyl group instead of a methyl group on the imidazole ring.
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)propyl)urea: Has a propyl linker instead of an ethyl linker.
Uniqueness
1-cyclohexyl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the imidazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-cyclohexyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-14-7-9-17(11)10-8-15-13(18)16-12-5-3-2-4-6-12/h7,9,12H,2-6,8,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZXZMTZVQHNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
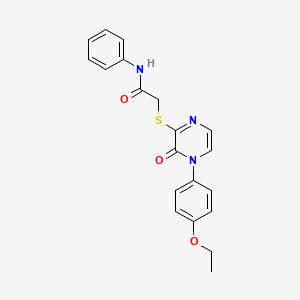
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2658347.png)
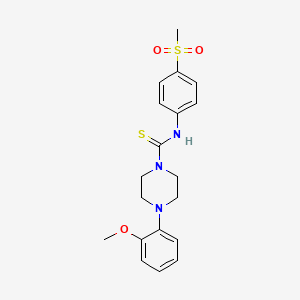
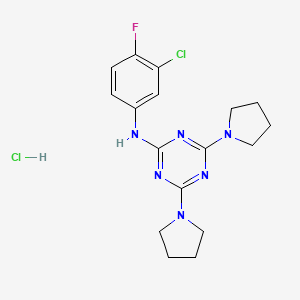
![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)
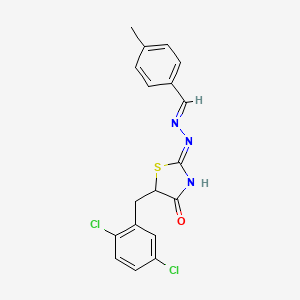
![ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate](/img/structure/B2658359.png)
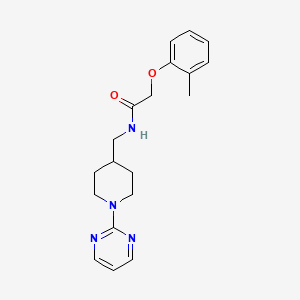
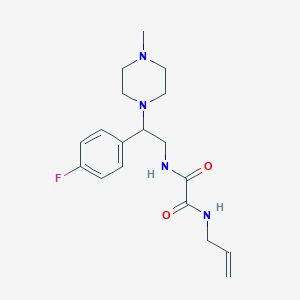
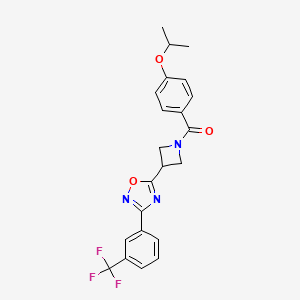
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2658367.png)
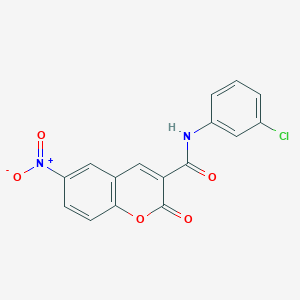
![2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2658369.png)
